N-([2,2'-bifuran]-5-ylmethyl)-2-(benzylthio)acetamide
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Description
N-([2,2'-bifuran]-5-ylmethyl)-2-(benzylthio)acetamide is a useful research compound. Its molecular formula is C18H17NO3S and its molecular weight is 327.4. The purity is usually 95%.
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Biological Activity
N-([2,2'-bifuran]-5-ylmethyl)-2-(benzylthio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H17NO3S
- Molecular Weight : 327.4 g/mol
- IUPAC Name : 2-benzylsulfanyl-N-[[5-(furan-2-yl)furan-2-yl]methyl]acetamide
- CAS Number : 2034563-58-9
The compound features a bifuran ring system, which is known for its diverse reactivity and potential interactions with biological targets.
Target Interactions
Research indicates that compounds with similar structures can interact with various biological targets, including proteins involved in metabolic pathways. The amide functional group in this compound can engage in hydrogen bonding, potentially altering the function of target proteins.
Biochemical Pathways
While specific pathways affected by this compound remain largely uncharacterized, the presence of the bifuran structure suggests potential interactions with enzymes and receptors involved in various physiological processes. This could include modulation of neurotransmitter systems or enzyme inhibition.
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant activities of related compounds. For example, N-benzyl acetamides have shown efficacy in models of seizure activity, indicating that modifications to the acetamide structure can enhance biological effects . The structure-activity relationship (SAR) studies suggest that substituents on the benzyl or furan rings can significantly influence anticonvulsant potency.
Antimicrobial Activity
Compounds similar to this compound have been evaluated for their antimicrobial properties. For instance, derivatives containing furan rings have demonstrated activity against various bacterial strains. The bifuran structure may enhance this activity through increased hydrophobic interactions with microbial membranes .
Research Findings and Case Studies
Properties
IUPAC Name |
2-benzylsulfanyl-N-[[5-(furan-2-yl)furan-2-yl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c20-18(13-23-12-14-5-2-1-3-6-14)19-11-15-8-9-17(22-15)16-7-4-10-21-16/h1-10H,11-13H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXDJEAYMDWBMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.